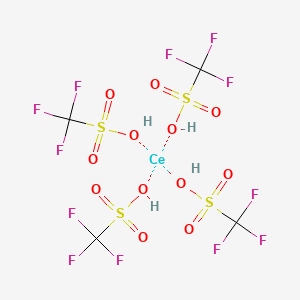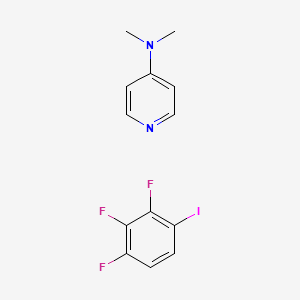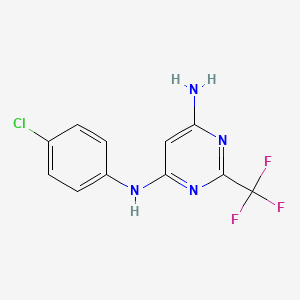
Tris(trifluoromethanesulfonyloxy)cerio trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(trifluoromethanesulfonyloxy)cerio trifluoromethanesulfonate: is a coordination complex of cerium(IV) with trifluoromethanesulfonate anions. This compound is known for its unique properties and applications in various fields, including catalysis and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tris(trifluoromethanesulfonyloxy)cerio trifluoromethanesulfonate typically involves the reaction of cerium(IV) oxide with trifluoromethanesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Tris(trifluoromethanesulfonyloxy)cerio trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Substitution: It participates in substitution reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Common Reagents and Conditions: Common reagents used in reactions with this compound include organic substrates, acids, and bases. The reactions are typically carried out under mild to moderate conditions to ensure high selectivity and yield .
Major Products: The major products formed from these reactions depend on the specific substrates and conditions used. For example, in oxidation reactions, the compound can convert alcohols to aldehydes or ketones .
Scientific Research Applications
Chemistry: In chemistry, tris(trifluoromethanesulfonyloxy)cerio trifluoromethanesulfonate is used as a catalyst in various organic reactions, including acylation and alkylation .
Biology and Medicine: While its direct applications in biology and medicine are limited, the compound’s role as a catalyst in the synthesis of biologically active molecules is significant .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its catalytic properties make it valuable in large-scale chemical processes .
Mechanism of Action
The mechanism by which tris(trifluoromethanesulfonyloxy)cerio trifluoromethanesulfonate exerts its effects involves its ability to act as a Lewis acid. It facilitates various chemical transformations by stabilizing reaction intermediates and lowering activation energies . The molecular targets and pathways involved depend on the specific reaction and substrates used .
Comparison with Similar Compounds
Cerium(III) trifluoromethanesulfonate: Another cerium-based compound with similar catalytic properties.
Scandium trifluoromethanesulfonate: Known for its use in similar catalytic applications.
Uniqueness: Tris(trifluoromethanesulfonyloxy)cerio trifluoromethanesulfonate is unique due to its higher oxidation state (IV) compared to cerium(III) trifluoromethanesulfonate. This higher oxidation state provides different reactivity and selectivity in catalytic processes .
Properties
Molecular Formula |
C4H4CeF12O12S4 |
|---|---|
Molecular Weight |
740.4 g/mol |
IUPAC Name |
cerium;trifluoromethanesulfonic acid |
InChI |
InChI=1S/4CHF3O3S.Ce/c4*2-1(3,4)8(5,6)7;/h4*(H,5,6,7); |
InChI Key |
SIWKIQKBTWLQJQ-UHFFFAOYSA-N |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.[Ce] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dichloro-6-(dibenzo[b,d]furan-2-yl)-1,3,5-triazine](/img/structure/B12331670.png)






![(4S,4aS,5aR,12aR)-9-[(2-chloroacetyl)amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide](/img/structure/B12331726.png)




![[(2R,4R,5S,6R)-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4Z,6Z,9S,10S,11R,12Z,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-2-methoxy-5-methyl-6-propan-2-yloxan-4-yl] (E)-4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoate](/img/structure/B12331755.png)
![Phenol, 2-[4,6-bis([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2-yl]-5-[(2-ethylhexyl)oxy]-](/img/structure/B12331759.png)
